Spectroscopic Characterization of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Spectroscopic Characterization of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its core structure, a 7-deazapurine scaffold, is central to the development of numerous therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic placement of a chloro-substituent at the 4-position renders the molecule an ideal substrate for nucleophilic substitution, while the methyl carboxylate group at the 5-position offers a handle for further synthetic elaboration.
This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. As a Senior Application Scientist, the objective is not merely to present data but to establish a self-validating analytical workflow. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document explains the causality behind expected spectral features and outlines field-proven protocols for their acquisition. All analyses are grounded in fundamental principles and data from closely related structural analogs to ensure the highest degree of scientific integrity.
The Compound: Structure and Significance
The 7-Deazapurine Scaffold: A Privileged Core
The pyrrolo[2,3-d]pyrimidine ring system is an isomer of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification significantly alters the electronic and steric properties, making it a valuable scaffold in drug design to achieve enhanced selectivity and improved pharmacokinetic profiles.[1][3] This core is the foundation for approved drugs like Tofacitinib and Ruxolitinib, highlighting its therapeutic relevance.[4]
Profile of the Target Molecule
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IUPAC Name: Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
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Molecular Formula: C₈H₆ClN₃O₂
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Molecular Weight: 211.61 g/mol
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CAS Number: 1207518-63-5
The molecule's reactivity is dominated by the electrophilic nature of the C4 carbon, activated by the chloro leaving group, making it susceptible to SₙAr reactions. The pyrrole N-H proton provides a site for substitution or hydrogen bonding interactions, while the ester group can be hydrolyzed or converted to an amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, ¹H and ¹³C NMR will provide unambiguous confirmation of its covalent structure.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum in a solvent like DMSO-d₆ (chosen to ensure observation of the exchangeable N-H proton) would display four distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.0 | Broad Singlet | 1H | NH -7 | The pyrrole N-H proton is acidic and deshielded, typically appearing as a broad signal at a very high chemical shift. |
| ~8.8 | Singlet | 1H | CH -2 | This proton is adjacent to two nitrogen atoms in the pyrimidine ring, causing significant deshielding and placing it far downfield. |
| ~8.4 | Singlet | 1H | CH -6 | This proton is on the pyrrole ring and is deshielded by the adjacent ester group and the fused pyrimidine ring. |
| ~3.9 | Singlet | 3H | O-CH₃ | This signal corresponds to the three equivalent protons of the methyl ester group, appearing in a typical range for this functional group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears furthest downfield. |
| ~152 | C -4 | Aromatic carbon bonded to chlorine and adjacent to two nitrogens. |
| ~151.5 | C -7a | Quaternary carbon at the ring junction. |
| ~151 | C -2 | Aromatic CH carbon adjacent to three nitrogen atoms. |
| ~132 | C -6 | Aromatic CH carbon on the pyrrole ring. |
| ~117 | C -5a | Quaternary carbon at the ring junction, shielded relative to C-7a. |
| ~101 | C -5 | Quaternary carbon bearing the ester group. |
| ~52 | O-C H₃ | The methyl carbon of the ester group, appearing in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the N-H proton, which would otherwise exchange with protic solvents like D₂O or CD₃OD.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
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Instrument Setup: Acquire data on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to maximize resolution.
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¹H NMR Acquisition:
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Pulse Sequence: Standard single-pulse sequence.
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Spectral Width: ~16 ppm.
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Acquisition Time: ~3 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16-32 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: ~240 ppm.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of a molecule, serving as a primary tool for identity confirmation.
Expected Mass Spectrum (Low Resolution)
Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary species observed would be the protonated molecule, [M+H]⁺.
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Key Feature: The presence of a single chlorine atom creates a characteristic isotopic pattern. The two major isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks separated by 2 m/z units with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.
| Predicted m/z | Assignment | Expected Relative Intensity | Rationale |
| 212.0 | [M+H]⁺ with ³⁵Cl | 100% | Protonated molecular ion containing the ³⁵Cl isotope. |
| 214.0 | [M+H]⁺ with ³⁷Cl | ~32% | Protonated molecular ion containing the ³⁷Cl isotope. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
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Calculated Exact Mass for [C₈H₇ClN₃O₂]⁺: 212.0221
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Significance: An experimentally measured mass within a narrow tolerance (e.g., ± 5 ppm) of this calculated value provides definitive proof of the compound's elemental composition.
Predicted Fragmentation Pattern
While ESI is a soft ionization method, some fragmentation can be induced. Key predicted fragments help to corroborate the structure.
| Predicted Fragment m/z (³⁵Cl) | Lost Neutral Fragment | Formula of Fragment |
| 181.0 | •OCH₃ | C₁H₃O₁ |
| 153.0 | CO + •OCH₃ | C₂H₃O₂ |
Experimental Protocol for ESI-MS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation for positive ion mode.
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Method of Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Instrument Settings (Positive Ion Mode):
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Capillary Voltage: 3-4 kV.
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Source Temperature: 100-150 °C.
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Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.
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Mass Range: Scan from m/z 50 to 500.
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Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and its characteristic chlorine isotope pattern. For HRMS, compare the measured exact mass to the theoretical value.
Visualization: Predicted ESI-MS Fragmentation
Caption: Key fragmentation pathways for the target compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory is standard practice.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3100 | N-H Stretch | Pyrrole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Methyl C-H (asymmetric) |
| ~1720-1700 | C=O Stretch | Ester Carbonyl |
| ~1600-1450 | C=C and C=N Stretches | Aromatic Rings |
| ~1250-1200 | C-O Stretch | Ester C-O |
| ~800-700 | C-Cl Stretch | Aryl Chloride |
Experimental Protocol for ATR-FTIR
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
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Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
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Data Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.
Integrated Spectroscopic Analysis: A Unified Conclusion
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the synergistic integration of data from all three methods.
The Self-Validating Workflow
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MS Confirms Mass & Formula: ESI-MS and HRMS first confirm that the compound has the correct molecular weight (211.61 g/mol ) and elemental formula (C₈H₆ClN₃O₂). The 3:1 isotope pattern for the [M+H]⁺ and [M+H+2]⁺ peaks validates the presence of one chlorine atom.
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IR Identifies Functional Groups: FTIR confirms the presence of the key functional groups predicted by the structure: an N-H group, an ester carbonyl (C=O), and aromatic rings.
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NMR Elucidates the Final Structure: ¹H and ¹³C NMR provide the definitive structural proof. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. Together, they establish the precise arrangement of atoms and confirm the specific regioisomer.
Visualization: Overall Spectroscopic Characterization Workflow
Caption: Integrated workflow for structural verification.
Conclusion
The structural confirmation of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate relies on a multi-technique spectroscopic approach. The predicted data outlined in this guide—the characteristic chlorine isotope pattern in MS, the key functional group vibrations in IR, and the precise chemical shifts and couplings in NMR—provide a robust and reliable analytical signature. By following the detailed protocols and integrating the results, researchers and drug development professionals can confidently verify the identity, purity, and structure of this critical synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
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Tidwell, M. W., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. Available at: [Link]
- Ben, P., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents, US10738058B2.
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
- Incyte Corporation. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Google Patents, US10364248B2.
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Li, H., et al. (2012). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
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Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
